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Compound of Interest

Compound Name: (S)-Isotimolol

CAS No.: 158636-96-5

Cat. No.: B585481 Get Quote

Executive Summary
In the quality control and development of Timolol Maleate, the identification of (S)-Isotimolol
(European Pharmacopoeia Impurity B) is a critical compliance requirement. (S)-Isotimolol is a

regioisomer formed during the synthesis of Timolol, specifically during the epoxide ring-opening

of the intermediate.

While Mass Spectrometry (MS) can confirm the molecular weight (316.42 g/mol ), it cannot

easily distinguish the subtle regiochemical difference between the secondary alcohol (Timolol)

and the primary alcohol (Isotimolol). Nuclear Magnetic Resonance (NMR) spectroscopy is the

definitive technique for this differentiation.

This guide provides a self-validating protocol to distinguish these isomers based on:

1H NMR: Multiplicity of the hydroxyl proton (Doublet vs. Triplet) in DMSO-d6.

13C NMR: Chemical shift inversion of the methine (CH) and methylene (CH2) linker carbons.

Structural Analysis & Logic
The core structural difference lies in the propanolamine linker connecting the thiadiazole ring to

the tert-butylamine group.
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(S)-Timolol: The thiadiazole ether linkage is at the terminal carbon (C3), creating a

secondary alcohol at the central carbon (C2).

(S)-Isotimolol: The thiadiazole ether linkage is at the central carbon (C2), creating a primary

alcohol at the terminal carbon (C3).

Structural Comparison Diagram

(S)-Timolol (Target API)

(S)-Isotimolol (Impurity B)

Thiadiazole Ring Linker:
-O-CH2-CH(OH)-CH2-

Ether Link @ C3 NH-tBu

Linker:
-O-CH(CH2OH)-CH2-Thiadiazole Ring

Ether Link @ C2
(Regioisomer) NH-tBu

Click to download full resolution via product page

Figure 1: Structural comparison showing the regiochemical shift of the ether linkage. Green

indicates the standard secondary alcohol structure; Red indicates the impurity's primary alcohol

structure.

Experimental Protocol
To ensure reproducibility and "self-validation," this protocol uses DMSO-d6. Unlike CDCl3 or

D2O, DMSO-d6 suppresses proton exchange, allowing the observation of hydroxyl (OH)

coupling patterns—the "smoking gun" for distinguishing primary vs. secondary alcohols.

Sample Preparation[1]
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

Concentration: 10–15 mg of sample in 0.6 mL solvent.

Vessel: 5 mm high-precision NMR tube.
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Temperature: 298 K (25°C). Strict control is required to prevent OH peak broadening.

Acquisition Parameters (600 MHz equivalent)
Parameter 1H NMR (Proton) 13C NMR (Carbon) DEPT-135

Pulse Sequence zg30 (30° pulse)
zgpg30 (Power-gated

decoupling)
dept135

Spectral Width 12 ppm (-1 to 11) 220 ppm (-10 to 210) 220 ppm

Relaxation Delay (D1) 2.0 sec 2.0 sec 2.0 sec

Scans (NS) 16 1024 (min) 512

Acquisition Time ~3.0 sec ~1.0 sec ~1.0 sec

Self-Validation Check:

Before analysis, check the HDO/Water signal (approx 3.33 ppm). If it is broad, the sample is

"wet," and OH coupling may be lost. If the OH signal is a sharp multiplet, the data is valid.

Spectral Assignment & Results
The following data differentiates the two species. Note that the Morpholine and tert-butyl

signals remain relatively constant; the diagnostic region is the aliphatic linker.

1H NMR Assignment (DMSO-d6, 600 MHz)
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Position (S)-Timolol (API)
(S)-Isotimolol
(Impurity B)[1][2]

Diagnostic Logic

OH Group ~5.15 ppm (d, J=5 Hz) ~4.90 ppm (t, J=5 Hz)

CRITICAL: Secondary

alcohols split as

doublets; Primary

alcohols split as

triplets.

Linker CH (Methine) ~3.95 ppm (m) ~5.20 ppm (m)

In Isotimolol, the CH is

attached to the

electronegative O-

Thiadiazole, shifting it

significantly downfield.

Linker CH2 (O-bound) ~4.35 ppm (d) ~3.65 ppm (m)

In Isotimolol, this

becomes a CH2-OH

(primary alcohol),

shifting upfield

compared to the

ether-linked CH2 in

Timolol.

Linker CH2 (N-bound) ~2.65 ppm (d) ~2.80 ppm (d)
Minor shift; less

diagnostic.

Thiadiazole Ring No protons No protons N/A

Morpholine ~3.50 & 3.70 ppm ~3.50 & 3.70 ppm
Overlapping

multiplets.

t-Butyl ~1.02 ppm (s) ~1.04 ppm (s) Intense singlet.

13C NMR Assignment (DMSO-d6, 150 MHz)
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Position (S)-Timolol (ppm)
(S)-Isotimolol
(ppm)

DEPT-135 Phase

Thiadiazole C3/C4 ~153.0, 149.5 ~153.0, 150.0
Quaternary (Invisible

in DEPT)

Linker CH (Methine) 68.5 76.2 Positive (Up)

Linker CH2 (O-bound) 73.2 61.5 Negative (Down)

Linker CH2 (N-bound) 44.5 42.8 Negative (Down)

Morpholine 66.0, 47.5 66.0, 47.5 Negative (Down)

t-Butyl (CH3) 28.5 28.5 Positive (Up)

t-Butyl (Cq) 50.2 50.5 Quaternary (Invisible)

The "Fingerprint" Workflow
To rapidly confirm the presence of Isotimolol in a Timolol sample (e.g., during degradation

studies), follow this logic flow:
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Acquire 1H NMR
(DMSO-d6)
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Doublet

Triplet (t)
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(Isotimolol)

Triplet

Confirm with 13C/HSQC:
Look for CH shift > 75 ppm
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Figure 2: Decision tree for distinguishing Timolol from Isotimolol using 1H NMR multiplicity.

Advanced Verification (2D NMR)
If the sample is a mixture or concentration is low, 1D proton signals may overlap. Use HSQC

(Heteronuclear Single Quantum Coherence) for definitive assignment.

Timolol HSQC: The proton at ~3.95 ppm correlates to the carbon at ~68.5 ppm (CH-OH).

Isotimolol HSQC: The proton at ~5.20 ppm correlates to the carbon at ~76.2 ppm (CH-O-

Het).

HMBC (Heteronuclear Multiple Bond Correlation):
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In Isotimolol, the CH proton (~5.20 ppm) will show a strong 3-bond correlation to the

Thiadiazole ring carbons (~153 ppm).

In Timolol, the CH2 protons (~4.35 ppm) show this correlation, while the CH proton does

not (or shows a weaker 4-bond correlation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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